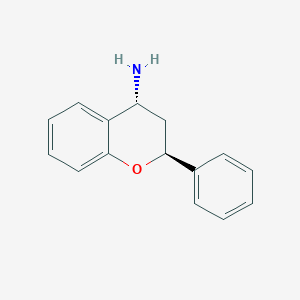
(2S,4R)-2-Phenylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-Phenylchroman-4-amine is a chiral compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its chroman ring system, which is fused with a phenyl group and an amine functional group. The stereochemistry of the compound, denoted by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Phenylchroman-4-amine typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydroxy compound, under acidic conditions to form the chroman ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired stereochemistry and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-Phenylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the chroman ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of N-substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-2-Phenylchroman-4-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein folding. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-value products.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-Phenylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2-Phenylchroman-4-amine: This stereoisomer has a different configuration at the 4-position, which can lead to different chemical and biological properties.
(2R,4R)-2-Phenylchroman-4-amine: Another stereoisomer with distinct stereochemistry.
(2S,4R)-2-Phenylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(2S,4R)-2-Phenylchroman-4-amine is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects and developing stereospecific drugs and materials.
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H15NO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10,16H2/t13-,15+/m1/s1 |
InChI-Schlüssel |
JYZJYCJGHCCJLZ-HIFRSBDPSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N |
Kanonische SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


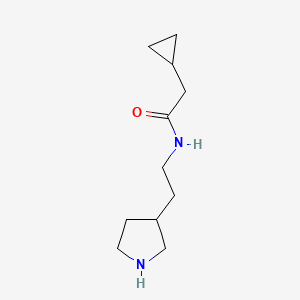
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
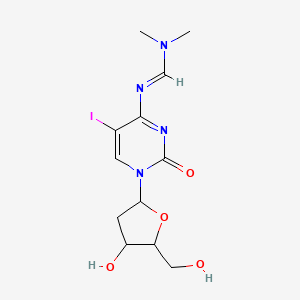
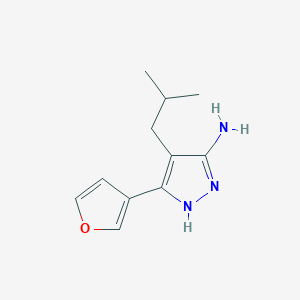
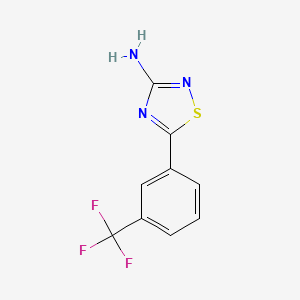
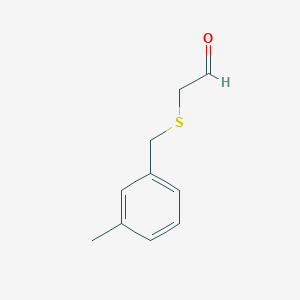
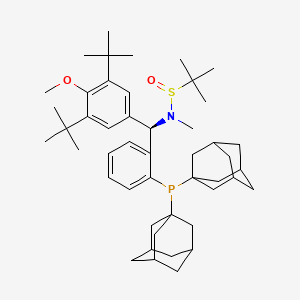


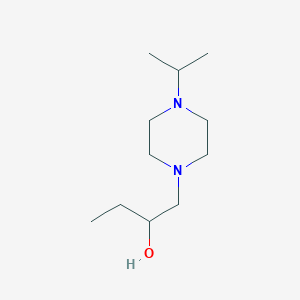
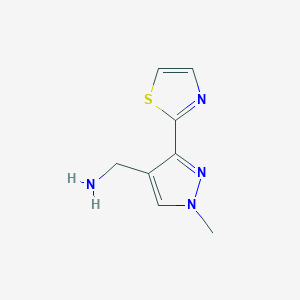

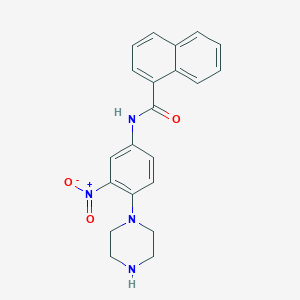
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
